molecular formula C23H23N3O2S B4587333 2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide

2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide

Cat. No.: B4587333
M. Wt: 405.5 g/mol
InChI Key: PNBKGTZAICYGAE-UHFFFAOYSA-N
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Description

2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a propan-2-ylsulfanyl group and a pyridin-3-ylmethylcarbamoyl substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzamide core, followed by the introduction of the propan-2-ylsulfanyl group and the pyridin-3-ylmethylcarbamoyl substituent. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. Reaction conditions may vary, but they generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzamide core or the pyridin-3-ylmethylcarbamoyl substituent.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzamide core or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propan-2-ylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide core or pyridine ring.

Mechanism of Action

The mechanism of action of 2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-(propan-2-ylsulfanyl)pyridin-3-ylmethanol
  • N-(2-benzamidophenyl)pyridin-3-ylmethylcarbamate
  • 2-(propan-2-ylsulfanyl)-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(2-propan-2-ylsulfanylbenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-16(2)29-21-12-6-4-10-19(21)23(28)26-20-11-5-3-9-18(20)22(27)25-15-17-8-7-13-24-14-17/h3-14,16H,15H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBKGTZAICYGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide
Reactant of Route 2
2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide
Reactant of Route 3
2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide
Reactant of Route 4
2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide
Reactant of Route 5
2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide
Reactant of Route 6
2-(propan-2-ylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.